N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a chemical compound with the molecular formula C7H9N3O2S2 . It is a member of the imidazothiazoles, a class of compounds that have been the subject of significant research due to their potential biomedical applications .
Molecular Structure Analysis
The molecular structure of “N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is characterized by an average mass of 231.295 Da and a monoisotopic mass of 231.013611 Da . The structure includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
“N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” has an average mass of 231.295 Da and a monoisotopic mass of 231.013611 Da . Further physical and chemical properties are not detailed in the available literature.科学的研究の応用
- Researchers have investigated the cytotoxicity of compounds containing imidazo[2,1-b]thiazole scaffolds. One such derivative, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) , exhibited potent inhibition against MDA-MB-231 breast cancer cells (with an IC50 of 1.4 μM) compared to the approved drug sorafenib (IC50 = 5.2 μM). It also demonstrated selectivity against MDA-MB-231 over HepG2 cells .
- Imidazo[2,1-b]thiazoles have been explored for their antifungal and antibacterial activities. These compounds show potential in combating fungal infections and bacterial pathogens .
- Some imidazo[2,1-b]thiazole derivatives exhibit anti-inflammatory properties. Further research could explore their mechanisms of action and potential therapeutic applications .
- Imidazo[2,1-b]thiazoles have been investigated as potential antihypertensive agents. Their effects on blood pressure regulation warrant further study .
- These compounds have been considered as CFTR-selective potentiators. Understanding their impact on CFTR function could lead to novel therapies for cystic fibrosis .
- Imidazo[2,1-b]thiazole-guanylhydrazone derivatives have shown anti-proliferative activity against various cancer cell lines. Researchers have used molecular docking studies to explore their binding interactions with target proteins, making them promising leads for drug development .
Anticancer Activity
Antifungal and Antibacterial Properties
Anti-Inflammatory Effects
Antihypertensive Properties
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation
Molecular Docking and Drug Design
将来の方向性
The future directions for research on “N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” and related compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their potential biomedical applications .
作用機序
Target of Action
Similar compounds within the imidazothiazole class have been found to interact with a variety of targets, including indolamine 2,3-dioxygenase 1 (ido1), a key enzyme involved in the metabolism of tryptophan .
Mode of Action
It’s known that imidazothiazoles can act as effective molecular scaffolds for synthetic, structural, and biomedical research . The interaction of these compounds with their targets often results in changes to cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
Related imidazothiazole compounds have been found to impact a variety of biochemical pathways, including those involved in cancer cell proliferation .
Result of Action
Related imidazothiazole compounds have demonstrated a range of effects, including antiproliferative activity against various cancer cell lines .
特性
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c18-23(19,11-1-2-12-13(7-11)21-5-4-20-12)15-8-10-9-17-3-6-22-14(17)16-10/h1-3,6-7,9,15H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZMXKDNXMMBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。